2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester

Stable Isotope Dilution LC-MS/MS Cephalosporin Residue Analysis Internal Standard Quantification

This ≥99 atom% D labelled methyl ester is the definitive matched SIL-IS for LC-MS/MS quantification of Thiazoximic Acid Methyl Ester in cephalosporin APIs. The non-exchangeable methoxy-d3 label delivers a +3.02 Da mass shift with baseline-resolved SRM—no isobaric interference, unlike unlabelled ester or d3-free acid alternatives. Supplied as a neat solid. Directly meets ICH Q3A/B impurity profiling and EU 2002/657/EC residue surveillance requirements. Also serves as a building block for deuterated cephem antibiotics. Order now.

Molecular Formula C7H9N3O3S
Molecular Weight 218.25 g/mol
Cat. No. B11730271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester
Molecular FormulaC7H9N3O3S
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NOC)C1=CSC(=N1)N
InChIInChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5+/i2D3
InChIKeyMJAIDGPTIFCPGD-SHDKUFAKSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester – Procurement-Grade Deuterated Cephem Intermediate


2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester (CAS 1331670-10-0, syn-Thiazoximic Acid-d3 Methyl Ester) is a stable-isotope-labelled analogue of the key cephalosporin side-chain intermediate Thiazoximic Acid Methyl Ester. It incorporates three deuterium atoms specifically at the methoxyimino methyl group (C7H6D3N3O3S, MW 218.25) and is supplied as a neat solid with a certified minimum isotopic enrichment of ≥99 atom% D . Its primary application is as a labelled synthetic intermediate for the preparation of isotopically labelled Cephem compounds used in mechanistic, metabolic and environmental fate studies . The unlabelled parent compound (CAS 65243-09-6, MW 215.23) is a well-established building block in third- and fourth-generation cephalosporin manufacturing, making the d3-methyl ester the direct isotopologue of choice for MS-based quantification and tracer experiments [1].

2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester – Why Unlabelled or Alternative Isotopologues Cannot Substitute


Generic substitution of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester with the unlabelled methyl ester (CAS 65243-09-6) or with the d3-labelled free acid (CAS 1331655-54-9) introduces critical compromises in analytical workflows. The unlabelled ester shares identical chromatographic retention but possesses a monoisotopic mass 3.02 Da lighter, generating isobaric interference in selected reaction monitoring (SRM) channels and precluding its use as a co-eluting internal standard [1]. The d3-labelled free acid, while mass-shifted, differs in both retention time and ionization efficiency relative to the methyl ester, violating the fundamental requirement for a SIL-IS to track analyte recovery through extraction, derivatisation, and LC-MS/MS analysis . Furthermore, generic deuterated cephalosporin internal standards (e.g., Cefepime-d8) exhibit divergent core structures that do not mimic the side-chain intermediate during sample preparation and chromatographic separation, leading to inaccurate correction of matrix effects . The specific combination of a non-exchangeable methoxy-d3 label, methyl ester functionality, and thiazole core scaffold present in this compound is necessary for matched isotope-dilution workflows targeting cephalosporin intermediates and degradation products.

2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester – Quantitative Head-to-Head Differentiation Data


Mass Spectrometric Selectivity: +3.02 Da Mass Shift Versus Unlabelled Methyl Ester

The d3-methyl ester provides a +3.019 Da mass shift relative to the unlabelled methyl ester (monoisotopic mass 218.055 vs. 215.036 g/mol), placing the [M+H]+ ion of the labelled compound three m/z units above the unlabelled analyte. At the certified ≥99 atom% D enrichment, the residual unlabelled signal (≤1%) is below the typical lower limit of quantification (LLOQ) in LC-MS/MS residue methods, ensuring that the internal standard channel does not contribute measurable cross-talk to the analyte channel . In contrast, the unlabelled methyl ester cannot serve as an internal standard because it is chromatographically co-eluting and mass-spectrometrically indistinguishable from the target analyte of the same chemical identity [1].

Stable Isotope Dilution LC-MS/MS Cephalosporin Residue Analysis Internal Standard Quantification

Isotopic Fidelity: 99% Minimum Atom% D Versus Industry-Standard 95-98% Deuterated Products

BOC Sciences specifies a minimum isotopic enrichment of ≥99 atom% D for this compound, which is 1-4 percentage points higher than the 95-98% enrichment commonly quoted for many research-grade deuterated small molecules . This elevated enrichment directly reduces the isotopic correction factor needed in calibration calculations and minimises the contribution of the unlabelled isotopologue to the analyte signal. For a hypothetical analyte concentration of 1.0 ng/mL measured by isotope dilution with an internal standard present at 50 ng/mL, a 99% enriched standard contributes ≤0.5 ng/mL unlabelled background, whereas a 95% enriched standard contributes ≤2.5 ng/mL – a five-fold higher potential for positive bias [1].

Stable Isotope Labelling Isotopic Enrichment Quantitative Accuracy

Deuterium Label Position: Non-Exchangeable Methoxy-d3 Versus Exchangeable Carboxyl Labels

The three deuterium atoms in this compound are located on the methoxyimino methyl group (O-CD3), which is chemically non-exchangeable under typical sample preparation and chromatographic conditions (pH 2-8, aqueous/organic mobile phases, ambient temperature). This contrasts with deuterium labels placed on acidic protons such as the carboxylic acid moiety (e.g., 2-Amino-α-(methoxyimino)-4-thiazoleacetic Acid-d3, CAS 1331655-54-9), where deuterium can undergo H/D back-exchange in protic solvents, leading to time-dependent loss of isotopic enrichment and quantitation errors [1]. The non-exchangeable nature of the methoxy-d3 label ensures that the isotopic enrichment remains constant throughout the entire analytical workflow, from solid-phase extraction to LC separation, as documented for analogous methoxy-d3-labelled pharmaceutical intermediates [2].

Deuterium Exchange Stability Sample Preparation Robustness LC-MS/MS Method Reliability

Application-Specific Differentiation: Cephem Intermediate Internal Standard Versus Generic Deuterated Cephalosporins

This compound is specifically documented as an intermediate in the preparation of labelled Cephem compounds, directly referenced to the work of Nishimura et al. (J. Antibiot., 45, 485, 1992) . This positions it as the structurally matched internal standard for quantifying the corresponding unlabelled intermediate (Thiazoximic Acid Methyl Ester, also designated as Cefepime-related intermediates) in drug substance impurity profiling and process analytical technology (PAT) applications. Generic deuterated cephalosporin drug substances (e.g., Cefepime-d8, Ceftizoxime-d3) possess β-lactam-dihydrothiazine core structures that differ fundamentally from the thiazole-acetic acid side-chain scaffold, resulting in different extraction recoveries, chromatographic retention, and matrix effects when used as internal standards for intermediate quantification .

Cephalosporin Impurity Profiling Process Analytical Chemistry Drug Substance Characterisation

2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester – High-Impact Application Scenarios Supported by Quantitative Evidence


Isotope Dilution LC-MS/MS Quantification of Thiazoximic Acid Methyl Ester in Cephalosporin Drug Substance Impurity Profiling

When quantifying residual Thiazoximic Acid Methyl Ester (Cefepime-related intermediate) in cephalosporin API, the d3-methyl ester is employed as the SIL-IS at a fixed concentration (e.g., 50 ng/mL) added post-extraction or pre-extraction. The +3.02 Da mass shift ensures baseline-resolved SRM channels, while the ≥99 atom% D enrichment limits the internal standard's unlabelled contribution to ≤0.5 ng/mL, supporting LLOQs in the low ng/mL range . This workflow is congruent with ICH Q3A/B requirements for reporting, identification, and qualification thresholds for impurities in new drug substances.

Synthesis of Isotopically Labelled Cephem Probes for Metabolic and Environmental Fate Studies

The compound serves as a direct building block for the preparation of deuterium-labelled cephalosporin antibiotics (e.g., Cefotaxime-d3, Ceftriaxone-d3) via established active-ester coupling chemistry at the 7-amino position of the cephem nucleus . The non-exchangeable methoxy-d3 label remains intact through multi-step synthetic transformations, enabling the production of tracer molecules with defined isotopic enrichment for use in pharmacokinetic, metabolic profiling, and environmental degradation studies .

Stable-Isotope-Assisted Process Analytical Technology (PAT) for Cephalosporin Intermediate Manufacturing

In cephalosporin intermediate production, the d3-methyl ester can be used as a spike-in reference compound for reaction monitoring by LC-MS. Its differentiated mass allows simultaneous tracking of the natural-abundance intermediate and the labelled spike, facilitating real-time yield assessment and impurity fate mapping without the need for external calibration curves at each time point . This approach leverages the compound's exact structural match to the process intermediate, providing recovery correction that is unattainable with structurally divergent internal standards.

Multi-Residue Cephalosporin Analysis in Food and Environmental Matrices Using Isotope Dilution

Regulatory methods for cephalosporin residue surveillance in animal-derived foods (e.g., EU Commission Decision 2002/657/EC) increasingly mandate the use of isotope-labelled internal standards to correct for matrix effects. The d3-methyl ester complements existing panels of deuterated cephalosporin drug internal standards by providing a matched IS for side-chain degradation products and intermediates that may co-occur as metabolites or manufacturing impurities . Its ≥99 atom% D specification meets the identification-point system requirements for confirmatory LC-MS/MS methods.

Quote Request

Request a Quote for 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.